3-Amino-2,4-dichloropyridine
Overview
Description
3-Amino-2,4-dichloropyridine is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and an amino group attached to the pyridine ring
Biochemical Analysis
Biochemical Properties
It is known that pyridines, the parent compound of 3-Amino-2,4-dichloropyridine, can be elaborated into substituted and functionalized structures based on organometallic chemistry
Molecular Mechanism
It is known that pyridines undergo dehydrogenative dimerization when treated with certain reagents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4-dichloropyridine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4-dichloropyridine with ammonia under controlled conditions to introduce the amino group at the 3-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,4-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation and reduction reactions produce different amino and nitro derivatives .
Scientific Research Applications
3-Amino-2,4-dichloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dichloropyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Amino-3,5-dichloropyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
4-Amino-2,6-dichloropyridine: Another isomer with different reactivity and applications.
Biological Activity
3-Amino-2,4-dichloropyridine (ADC) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is characterized by the molecular formula . It is a derivative of pyridine, featuring two chlorine atoms and an amino group attached to the pyridine ring. This structural configuration allows for various chemical reactions and interactions with biological targets.
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 175.00 g/mol
Reactivity:
ADC can undergo several types of reactions:
- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction: The amino group can be modified to yield different derivatives.
The biological activity of ADC is largely attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can modulate various biochemical pathways, leading to observed effects such as antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that ADC exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, ADC demonstrated inhibitory effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for ADC against selected bacteria are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anticancer Properties
ADC has also been investigated for its anticancer potential. A study focused on its effects on human cancer cell lines revealed that ADC induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for ADC against various cancer cell lines are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF-7 (breast cancer) | 8 |
A549 (lung cancer) | 15 |
Case Studies
- Antimicrobial Activity Study : In a comparative study, ADC was tested alongside other antimicrobial agents against multi-drug resistant strains of Staphylococcus aureus. Results indicated that ADC not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
- Cancer Cell Apoptosis : A recent investigation into the anticancer properties of ADC demonstrated that treatment with ADC led to a significant increase in apoptotic markers in HeLa cells. Flow cytometry analysis confirmed a higher percentage of apoptotic cells post-treatment compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of ADC is crucial for optimizing its biological activity. Modifications at specific positions on the pyridine ring can enhance efficacy and selectivity towards biological targets. For instance, substituents at the 4-position have been associated with increased transcriptional potency for PPARγ, a target implicated in metabolic disorders .
Properties
IUPAC Name |
2,4-dichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJYSZWQVCWDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431811 | |
Record name | 3-Amino-2,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173772-63-9 | |
Record name | 3-Amino-2,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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